molecular formula C19H24N2O4S B6434499 N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide CAS No. 2419705-19-2

N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide

Cat. No.: B6434499
CAS No.: 2419705-19-2
M. Wt: 376.5 g/mol
InChI Key: JMYLJFQQZSMZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, methyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic precursor, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide
  • N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}formamide
  • N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}propionamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Biological Activity

N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide, a compound featuring a sulfonamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : Approximately 337.39 g/mol
  • Functional Groups : Sulfonamide, acetamide, methoxy, and isopropyl groups.

This unique arrangement of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have shown that compounds with sulfonamide moieties exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines.

  • Inhibition of Tumor Cell Proliferation :
    • A study reported that related sulfonamide derivatives demonstrated IC₅₀ values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .
    • The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance the anticancer efficacy of these compounds .
  • Mechanism of Action :
    • The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the FLT3 kinase pathway .
    • In vitro studies indicated that these compounds could induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-xL .

Antioxidant Activity

Compounds similar to this compound have also been studied for their antioxidant properties. These activities are crucial for mitigating oxidative stress in various diseases:

  • Free Radical Scavenging :
    • In vitro assays demonstrated that related compounds exhibited significant free radical scavenging activity, which is essential for preventing cellular damage .

Other Biological Activities

Beyond anticancer and antioxidant effects, sulfonamide derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects :
    • Some studies suggest that sulfonamides can reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • Certain derivatives have been reported to possess antimicrobial properties against various bacterial strains, indicating their potential as antibiotic agents .

Study 1: Anticancer Efficacy

In a recent study involving MV4-11 cells (a model for acute myeloid leukemia), a structurally similar compound demonstrated an IC₅₀ of 0.072 μM against FLT3 kinase, leading to significant cell cycle arrest at the G0/G1 phase . This suggests that modifications in the sulfonamide structure can lead to enhanced potency.

Study 2: Antioxidant Properties

A comparative analysis of several sulfonamide derivatives revealed that those with methoxy substitutions exhibited superior antioxidant activity when tested against DPPH radicals. The study highlighted the importance of structural variations in enhancing biological efficacy .

Properties

IUPAC Name

N-[4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-12(2)17-11-19(18(25-5)10-13(17)3)26(23,24)21-16-8-6-15(7-9-16)20-14(4)22/h6-12,21H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLJFQQZSMZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.